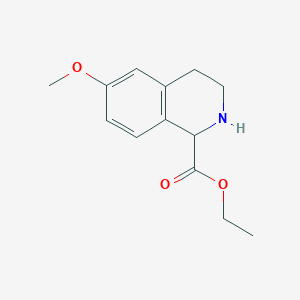

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate

Description

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate (CAS: 1260639-89-1) is a tetrahydroisoquinoline derivative characterized by a methoxy group at the 6-position and an ethyl carboxylate ester at the 1-position of the isoquinoline scaffold. This compound is widely utilized in pharmaceutical research, particularly as a precursor in the synthesis of bioactive molecules such as lemonomycin intermediates . Its hydrochloride salt (CAS: 1965308-78-4) is commercially available at 95% purity, with a molecular weight of 271.74 g/mol, and is priced at €2,250.00 per gram (Apollo Scientific) .

Properties

IUPAC Name |

ethyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12/h4-5,8,12,14H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKCIAQBKIVOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.

Scientific Research Applications

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other diseases.

Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Abbreviations: THIQ = Tetrahydroisoquinoline; Bn = Benzyl; Ac = Acetyl.

Biological Activity

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate (EMTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications based on recent research findings.

- Molecular Formula : C13H18ClNO3

- Molecular Weight : Approximately 273.75 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in organic solvents

Biological Activities

EMTHIQ exhibits a range of biological activities, primarily attributed to its structural characteristics. The following table summarizes key biological activities observed in studies:

The biological activity of EMTHIQ is linked to its ability to interact with various molecular targets. Research indicates that it may modulate neurotransmitter systems and exhibit effects on ion channels, which are crucial for neuronal signaling. Additionally, its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.

Case Studies

- Neuroprotective Study :

- Antimicrobial Efficacy :

- Anti-inflammatory Research :

Synthesis Methods

Several synthetic routes have been developed for producing EMTHIQ:

-

Conventional Synthesis :

- Traditional methods involve multi-step reactions starting from readily available isoquinoline derivatives, utilizing reagents such as methanol and ethyl chloroformate.

- Green Chemistry Approaches :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate, and how is structural purity validated?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted phenethylamine precursors or through enzymatic dynamic kinetic resolution (DKR) of racemic ethyl esters. For example, CAL-B-catalyzed DKR in NH₄OAc buffer (pH 8.5) using the hydrochloride salt of the substrate yields enantiopure (>99% ee) product with 91% efficiency . Purity is validated using HPLC with chiral columns, while structural confirmation employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

- Methodological Answer : Accelerated stability studies under thermal (40–60°C), hydrolytic (pH 1–13), and oxidative (H₂O₂) conditions are conducted. Decomposition pathways are monitored via LC-MS, with kinetic parameters (e.g., half-life) calculated using first-order decay models. For instance, decomposition of the free base in aqueous buffers necessitates stabilization via hydrochloride salt formation during DKR .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using dynamic kinetic resolution (DKR), and what solvent systems mitigate substrate degradation?

- Methodological Answer : DKR optimization involves screening hydrolases (e.g., CAL-B) in biphasic solvent systems. Non-aqueous media like DIPE/MeCN (3:2) reduce hydrolysis but yield lower enantiomeric excess (91% ee at 35% conversion). In contrast, aqueous NH₄OAc buffer (pH 8.5) with the hydrochloride salt achieves >99% ee and 91% yield in 3 hours, minimizing decomposition .

Q. What structure-activity relationship (SAR) strategies elucidate the impact of alkyl chain length (C6–C17) on biological activity in tetrahydroisoquinoline derivatives?

- Methodological Answer : Systematic SAR studies involve synthesizing homologs with varying alkyl chains at position 1. Cytotoxicity and antimicrobial activity are assessed via MTT assays and MIC determinations against model pathogens (e.g., S. aureus, C. albicans). Computational docking (e.g., AutoDock Vina) identifies binding interactions with target enzymes (e.g., bacterial topoisomerases) .

Q. How do contradictory data on biological activity across studies arise, and what experimental controls resolve these discrepancies?

- Methodological Answer : Discrepancies may stem from impurity profiles (e.g., residual solvents), assay conditions (e.g., serum concentration in cell cultures), or enantiomeric purity. Rigorous QC protocols (e.g., chiral HPLC) and standardized bioassays with positive controls (e.g., ciprofloxacin for antibacterial tests) mitigate variability .

Q. What role does the 6-methoxy group play in modulating pharmacokinetic properties, and how is this evaluated experimentally?

- Methodological Answer : The methoxy group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life, while logP values (HPLC-derived) correlate with membrane permeability in Caco-2 cell monolayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.